molecular formula C10H7N3O3 B14165361 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-

Cat. No.: B14165361
M. Wt: 217.18 g/mol
InChI Key: DLFGEDCVAKDRBQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating continuous flow techniques and automated systems to scale up the production efficiently .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- can be compared with other similar compounds in the pyrrolopyridine family. Similar compounds include:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid

These compounds share a similar core structure but differ in the position and nature of functional groups attached to the pyrrolopyridine ring. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

3-(cyanomethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H7N3O3/c11-3-1-5-7-6(14)2-4-12-9(7)13-8(5)10(15)16/h2,4H,1H2,(H,15,16)(H2,12,13,14)

InChI Key

DLFGEDCVAKDRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)CC#N

Origin of Product

United States

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